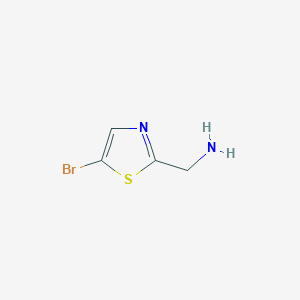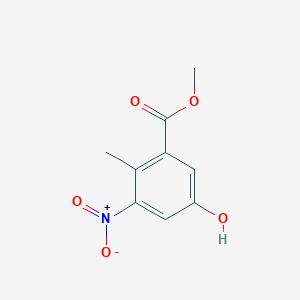
(5-Bromo-1,3-thiazol-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-1,3-thiazol-2-YL)methanamine” is a chemical compound with the molecular formula C4H5BrN2S . It has a molecular weight of 193.07 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-1,3-thiazol-2-YL)methanamine” consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Physical And Chemical Properties Analysis
“(5-Bromo-1,3-thiazol-2-YL)methanamine” has a density of 1.8±0.1 g/cm3, a boiling point of 256.8±20.0 °C at 760 mmHg, and a flash point of 109.1±21.8 °C . It has a molar refractivity of 38.9±0.3 cm3 and a polar surface area of 67 Å2 .
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors
Scientific Field
Sports Medicine and Doping Control
Application Summary
The carbonic anhydrase inhibitors Brinzolamide (BA) and Dorzolamide (DA) are used in sports medicine. They are prohibited in sports after systemic administration, but ophthalmic use is permitted .
Methods of Application
The study involves the in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs. The metabolite pattern of BA and DA is evaluated and compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations .
Results or Outcomes
Preliminary results showed that the metabolism of BA and DA differs for the different application routes. These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
AlphaFold 3 AI Model
Scientific Field
Application Summary
Methods of Application
Results or Outcomes
Safety And Hazards
Propriétés
IUPAC Name |
(5-bromo-1,3-thiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAFLPBSMPKKCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1,3-thiazol-2-YL)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)






